1H-1-Ethyl-d5 Candesartan Cilexetil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1-Ethyl-d5 Candesartan Cilexetil is a medication used to treat high blood pressure, also known as hypertension . It is a member of the angiotensin II receptor blocker (ARB) class of drugs . The chemical structure of this medication includes five deuterium atoms, which are isotopes of hydrogen that are commonly used in medical research .
Synthesis Analysis
This compound is a potential impurity found in bulk preparations of candesartan cilexetil . It is a degradation product formed by thermal, photolytic, oxidative, or hydrolytic stress during storage .Molecular Structure Analysis
The molecular formula of this compound is C35H33D5N6O6 . It has a molecular weight of 643.74 .Physical And Chemical Properties Analysis
The molecular formula of this compound is C35H33D5N6O6 . It has a molecular weight of 643.74 .Scientific Research Applications
Candesartan Cilexetil in Heart Failure Management
Candesartan cilexetil, a prodrug converted to its active metabolite upon absorption, is a selective blocker of the angiotensin II receptor subtype 1. It's highly protein-bound, with a modest volume of distribution and a half-life of around nine hours. Clinical evidence endorses its use in systolic heart failure, demonstrating safety and efficacy. Its tolerance is notable in clinical trials, with hyperkalemia, renal dysfunction, and hypotension being the primary adverse events observed. The combined use of angiotensin receptor blockers with angiotensin-converting enzyme inhibitors, particularly in systolic heart failure, suggests an added benefit, warranting further exploration (Ripley, Chonlahan, & Germany, 2006).
Efficacy in Chronic Heart Failure
Candesartan's efficacy extends to chronic heart failure (CHF), particularly in patients with impaired left ventricular systolic function. The CHARM program's findings indicate that candesartan reduces morbidity and mortality in CHF patients with a left ventricular ejection fraction (LVEF) of 40% or lower. This cardiovascular benefit is evident whether candesartan is used as an alternative to an ACE inhibitor or as an adjunct to existing treatment regimens that include an ACE inhibitor. Despite its general tolerability, renal monitoring is advised. The approval of candesartan for CHF treatment, especially as an add-on or alternative therapy, acknowledges its cardiovascular advantages in various treatment regimens (Fenton & Scott, 2005).
Antihypertensive Efficacy and Duration
Candesartan cilexetil's potency and long-acting effects make it a first-line drug for arterial hypertension management. Its effectiveness spans chronic heart failure, with additional benefits observed in diabetes, stroke, dementia, and atrial fibrillation. Phase II and III trials underline its clinical utility in treating arterial hypertension and heart failure, with discussions extending to its role in conditions like stroke, migraine, atrial fibrillation, and various cardiomyopathies and renal diseases. The drug's comprehensive review emphasizes its high efficacy as an angiotensin receptor blocker (ARB) for hypertension and heart failure treatment, with emerging evidence suggesting advantages for diabetic patients and those with non-diabetic renal diseases, among other conditions (Joost, Schunkert, & Radke, 2011).
Mechanism of Action
Target of Action
The primary target of 1H-1-Ethyl-d5 Candesartan Cilexetil is the Angiotensin II Type 1 Receptor (AT1) . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Mode of Action
This compound is a prodrug that is rapidly converted to its active metabolite, Candesartan , during absorption from the gastrointestinal tract . Candesartan acts as an antagonist to the AT1 receptor . By binding to this receptor, it competes with Angiotensin II, a potent vasoconstrictor, thereby preventing its blood pressure increasing effects .
Biochemical Pathways
The action of Candesartan primarily affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, it inhibits the effects of Angiotensin II. This leads to vasodilation , reduction in the secretion of vasopressin , and reduction in the production and release of aldosterone . These effects collectively result in a decrease in blood pressure.
Pharmacokinetics
This compound is administered orally and is rapidly converted to Candesartan during absorption in the gastrointestinal tract . The agent is excreted mostly unchanged and has a terminal half-life of about nine hours . These properties contribute to its bioavailability and its ability to confer blood pressure lowering effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound . Adequate ventilation is also necessary, and all sources of ignition should be removed .
Biochemical Analysis
Biochemical Properties
1H-1-Ethyl-d5 Candesartan Cilexetil is a potent, long-acting, and selective angiotensin II type 1 receptor (AT1) antagonist . It works by blocking the action of a hormone called angiotensin II, which constricts blood vessels and raises blood pressure .
Cellular Effects
This compound influences cell function by blocking the action of angiotensin II, which constricts blood vessels and raises blood pressure . This action can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by antagonizing the renin-angiotensin-aldosterone system (RAAS) . It competes with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype and prevents the blood pressure increasing effects of angiotensin II .
Temporal Effects in Laboratory Settings
The presence of deuterium atoms in this compound helps to make the drug more stable and less likely to break down in the body, allowing for more consistent and effective treatment .
Metabolic Pathways
This compound is involved in the renin-angiotensin-aldosterone system (RAAS) . It interacts with the type-1 angiotensin II receptor (AT1) subtype .
properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3/i1D3,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUZPIFWPFYKBZ-SGEUAGPISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.